2-methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Description
2-Methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a 1,2-dimethylindole core substituted with a 5-hydroxy group and a 2-methoxyethyl ester at position 3. The 5-hydroxy group facilitates hydrogen bonding, which may influence receptor binding or metabolic pathways .
Properties
IUPAC Name |
2-methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-13(14(17)19-7-6-18-3)11-8-10(16)4-5-12(11)15(9)2/h4-5,8,16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQFBOPQDVYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring .
For industrial production, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The exact synthetic route and conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
2-methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxy and carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Ethyl 5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate (Dimecarbine)
- Molecular Formula: C13H15NO3
- Molecular Weight : 233.27 g/mol
- CAS : 15574-49-9
- Key Features : Ethyl ester at position 3; hydroxy group at position 5.
- Properties :
- Applications: Known under the synonym Dimecarbine, it has been studied for its metabolic stability and utility in prodrug synthesis .
5-Ethoxy-1,2-Dimethyl-1H-Indole-3-Carboxylic Acid
2-Methoxyethyl 5-(Methanesulfonyloxy)-1,2-Dimethyl-1H-Indole-3-Carboxylate
- Molecular Formula: C15H19NO6S
- Molecular Weight : 341.38 g/mol
- CAS : 896852-18-9
- Key Features : Methanesulfonyloxy (mesyl) group at position 5; 2-methoxyethyl ester at position 3.
- Properties: Enhanced stability due to the electron-withdrawing mesyl group, which reduces metabolic degradation.
- Applications : Investigated for targeted drug delivery due to its stability under physiological conditions .
Ethyl 5-[2-Hydroxy-3-(Methylamino)Propoxy]-1,2-Dimethyl-1H-Indole-3-Carboxylate
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.40 g/mol
- CAS : 923138-68-5
- Key Features: Hydroxy-propoxy-methylamino chain at position 5.
- Properties: Increased hydrogen-bonding capacity and solubility due to the polar side chain. Potential for enhanced receptor affinity but shorter metabolic half-life due to enzymatic cleavage of the side chain .
- Applications : Explored in neuropharmacology for modulating serotoninergic pathways .
Structural and Functional Analysis Table
Key Research Findings
- Ester Group Impact : The 2-methoxyethyl ester in the target compound improves solubility compared to ethyl esters, as seen in Dimecarbine (Ethyl 5-hydroxy...), but may reduce metabolic stability due to slower esterase cleavage .
- Substituent Position : The 5-hydroxy group in the target compound and its analogues is critical for hydrogen bonding, influencing binding affinity in receptor studies. Replacement with bulkier groups (e.g., mesyl or ethoxy) alters pharmacokinetics .
- Synthetic Utility : Brominated and acetylated derivatives (e.g., ) highlight strategies for prodrug development or enhancing lipophilicity for blood-brain barrier penetration .
Biological Activity
2-Methoxyethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound features a unique structure characterized by a methoxyethyl group, a hydroxy group, and a carboxylate group attached to an indole ring. The indole derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: C14H17NO4
- Molecular Weight: 263.29 g/mol
- IUPAC Name: 2-methoxyethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
The biological activity of this compound is attributed to its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity through hydrogen bonding facilitated by the hydroxy and carboxylate groups. This interaction enhances the binding affinity to target molecules, which can lead to significant biological effects.
Antiviral Activity
Research has indicated that derivatives of 5-hydroxy-1H-indole-3-carboxylates exhibit potent anti-hepatitis B virus (HBV) activities. A study optimized several compounds in this class, demonstrating that specific derivatives could inhibit HBV replication effectively. The most potent compounds showed IC50 values as low as 3.1 μmol/L, indicating strong antiviral properties against HBV .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain indole derivatives possess significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study highlighted an indole derivative with an MIC of 0.98 μg/mL against MRSA . This suggests that compounds like this compound could be valuable in developing new antimicrobial agents.
Anticancer Activity
In terms of anticancer potential, various studies have reported that indole derivatives can inhibit the proliferation of cancer cell lines. For example, synthesized compounds derived from indoles demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves induction of apoptosis or cell cycle arrest in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other well-known indole derivatives:
| Compound Name | Biological Activity | MIC (μg/mL) |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | N/A |
| Tryptophan | Precursor to serotonin | N/A |
| Indomethacin | Anti-inflammatory | N/A |
| 2-Methoxyethyl 5-hydroxy... | Antiviral/Antibacterial | 0.98 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities. One notable study utilized three-dimensional quantitative structure–activity relationship (3D QSAR) modeling to predict the activity of new compounds based on existing data from indole derivatives . The findings from this research not only validated the effectiveness of previously synthesized compounds but also guided the design of new derivatives with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
